5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid
Overview
Description
5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid: is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol This compound is characterized by the presence of a benzodioxole ring attached to a penta-2,4-dienoic acid moiety
Mechanism of Action
Target of Action
This compound is a derivative of piperine, a compound found in black pepper, and it’s known to have various biological activities . .
Biochemical Pathways
Piperonic acid is a product of the alkaline hydrolysis of piperine Piperine, from which piperonic acid is derived, has been shown to affect various pathways, including those involved in inflammation and pain perception . It’s possible that Piperonic acid may have similar effects, but more research is needed to confirm this.
Result of Action
Piperine, from which piperonic acid is derived, has been shown to have anti-inflammatory and analgesic effects . It’s possible that Piperonic acid may have similar effects, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
Piperonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of Piperonic acid is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . Piperonic acid can inhibit these enzymes, affecting the metabolic pathways of other substances. Additionally, Piperonic acid has been shown to interact with proteins involved in oxidative stress responses, such as glutathione S-transferase, enhancing its antioxidant properties .
Cellular Effects
Piperonic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . Piperonic acid can modulate the expression of genes related to these pathways, leading to changes in cellular metabolism and function. For example, it has been shown to downregulate pro-inflammatory cytokines and upregulate anti-inflammatory cytokines, thereby reducing inflammation . Additionally, Piperonic acid can induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation .
Molecular Mechanism
The molecular mechanism of Piperonic acid involves several key interactions at the molecular level. Piperonic acid can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . It can also inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For instance, Piperonic acid has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in tissue remodeling and cancer metastasis . Furthermore, Piperonic acid can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperonic acid can change over time due to its stability and degradation properties. Piperonic acid is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or acidic environments . Over time, the degradation products of Piperonic acid can accumulate, potentially altering its biological activity. Long-term studies have shown that Piperonic acid can have sustained effects on cellular function, such as prolonged anti-inflammatory and antioxidant activities .
Dosage Effects in Animal Models
The effects of Piperonic acid vary with different dosages in animal models. At low doses, Piperonic acid has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, Piperonic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is important to carefully monitor the dosage of Piperonic acid in animal studies to avoid adverse effects .
Metabolic Pathways
Piperonic acid is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized by cytochrome P450 enzymes into various metabolites, which can then be conjugated with glucuronic acid or sulfate for excretion . Piperonic acid can also influence metabolic flux by modulating the activity of key enzymes in these pathways. For example, it can inhibit the activity of certain cytochrome P450 isoforms, leading to altered levels of other metabolites .
Transport and Distribution
Within cells and tissues, Piperonic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, Piperonic acid can bind to intracellular proteins, influencing its localization and accumulation. For instance, it has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of Piperonic acid is crucial for its activity and function. Piperonic acid can be directed to specific cellular compartments through targeting signals or post-translational modifications . It has been observed to localize in the endoplasmic reticulum, mitochondria, and nucleus, where it can interact with various biomolecules and influence cellular processes . The localization of Piperonic acid in these compartments is essential for its role in modulating gene expression, enzyme activity, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1,3-benzodioxole with penta-2,4-dienoic acid derivatives . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds in the penta-2,4-dienoic acid moiety to single bonds, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized carboxylic acids, reduced saturated derivatives, and various substituted benzodioxole compounds .
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and chemical products.
Comparison with Similar Compounds
Piperic acid:
Methyl piperate: The methyl ester derivative of piperic acid, used in similar applications.
Uniqueness: 5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBGITBPARBDPH-ZPUQHVIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016979 | |
Record name | Piperic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136-72-1, 5285-18-7 | |
Record name | Piperic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperic acid (E,E)-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFG3FLA9UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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